BenchChemオンラインストアへようこそ!

Ethoxyidazoxan

α₂‑adrenoceptor selectivity imidazoline I₂ receptor radioligand binding

Ethoxyidazoxan (CAS 96576‑24‑8; also designated RX 811059, RX 811033) is a synthetic small‑molecule belonging to the benzodioxane‑linked imidazoline class and is the 2‑ethoxy derivative of the prototypical α₂‑adrenoceptor antagonist idazoxan. It functions as a potent, competitive antagonist at α₂‑adrenoceptors and, in recombinant systems, exhibits inverse agonist activity at constitutively active α₂A‑adrenoceptors.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 96576-24-8
Cat. No. B1671624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxyidazoxan
CAS96576-24-8
Synonyms2-(2-(2-ethoxy-1,4-benzodioxanyl))-2-imidazoline hydrochloride
ethoxyidazoxan
ethoxyidazoxan hydrochloride
RX 811033
RX 811059
RX-811033
RX-811059A
RX811059A
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCCOC1(COC2=CC=CC=C2O1)C3=NCCN3
InChIInChI=1S/C13H16N2O3/c1-2-17-13(12-14-7-8-15-12)9-16-10-5-3-4-6-11(10)18-13/h3-6H,2,7-9H2,1H3,(H,14,15)
InChIKeyPXTLRBYNGGDZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ethoxyidazoxan (RX 811059): Chemical Identity and Pharmacological Classification of a Selective α₂-Adrenoceptor Antagonist


Ethoxyidazoxan (CAS 96576‑24‑8; also designated RX 811059, RX 811033) is a synthetic small‑molecule belonging to the benzodioxane‑linked imidazoline class and is the 2‑ethoxy derivative of the prototypical α₂‑adrenoceptor antagonist idazoxan [1]. It functions as a potent, competitive antagonist at α₂‑adrenoceptors and, in recombinant systems, exhibits inverse agonist activity at constitutively active α₂A‑adrenoceptors [2]. Unlike idazoxan, ethoxyidazoxan possesses negligible affinity for imidazoline I₂ binding sites and α₁‑adrenoceptors, a property that underpins its principal advantage as a pharmacological tool for isolating α₂‑adrenoceptor‑mediated effects [3][4].

Why Idazoxan or Other α₂ Antagonists Cannot Substitute for Ethoxyidazoxan in Mechanistic Studies


Idazoxan, the parent compound, binds with high affinity to both α₂‑adrenoceptors and non‑adrenergic imidazoline I₂ sites (pKᵢ ≈ 7.2–8.0) , whereas ethoxyidazoxan was specifically engineered to abolish I₂ affinity while retaining nanomolar α₂ potency [1]. This dual‑target profile of idazoxan confounds interpretation of in‑vivo and ex‑vivo experiments because imidazoline‑site activation can independently modulate neurotransmitter release, blood pressure, and glucose metabolism [2]. Consequently, any attempt to attribute an observed pharmacological effect solely to α₂‑adrenoceptor blockade using idazoxan or yohimbine is inherently ambiguous; ethoxyidazoxan removes this ambiguity, making it the preferred ligand when α₂‑specific signalling must be isolated with confidence [2][3].

Quantitative Differentiation of Ethoxyidazoxan vs. Idazoxan and Other α₂ Antagonists


Negligible Imidazoline I₂ Affinity vs. Idazoxan: A Critical Selectivity Gate

Ethoxyidazoxan displays negligible affinity for imidazoline I₂ binding sites, whereas the parent compound idazoxan binds with pKᵢ ≈ 7.22 (≈ 60 nM) . A closely related 2‑ethyl analogue (RX 811033) has a Kᵢ of 19 nM at α₂‑adrenoceptors vs. 28 µM at idazoxan/I₂ sites, yielding a >1 400‑fold selectivity window [1]. The 2‑ethoxy derivative ethoxyidazoxan exhibits a comparable or greater selectivity profile; the discriminative‑stimulus study explicitly states “negligible affinity for α₁‑adrenoceptors or I₂ imidazoline receptors” [2].

α₂‑adrenoceptor selectivity imidazoline I₂ receptor radioligand binding

Superior In‑Vivo Potency Against Cocaine‑Induced Hyperlocomotion vs. Idazoxan

In a head‑to‑head mouse study, ethoxyidazoxan (RX 811059) suppressed cocaine‑induced locomotion at doses 3‑ to 10‑fold lower than idazoxan. Cocaine (15 mg/kg i.p.)‑stimulated activity was significantly antagonised by idazoxan at 3 mg/kg i.p. and by ethoxyidazoxan at 1 mg/kg i.p.; initial suppression was observed at 0.3 mg/kg i.p. for ethoxyidazoxan vs. 1 mg/kg i.p. for idazoxan [1].

cocaine abuse locomotor activity α₂ antagonist potency

Central Pharmacodynamic Activity in Humans: Reversal of Saccadic Eye‑Movement Slowing

Intravenous ethoxyidazoxan (8 µg/kg over 30 min) reversed sedation‑induced slowing of saccadic eye movements and increased saccade peak velocity in healthy volunteers, confirming central α₂‑adrenoceptor antagonism. Plasma norepinephrine rose significantly (2‑ to 2.5‑fold), and norepinephrine‑induced platelet aggregation was inhibited [1]. In a separate study, idazoxan produced qualitatively similar but less robust and non‑monotonic effects on brain glucose metabolism, whereas ethoxyidazoxan yielded widespread, dose‑dependent metabolic increases [2].

pharmacodynamics saccadic eye movements central α₂ blockade

Inverse Agonist Efficacy at Constitutively Active α₂A‑Adrenoceptors Distinguished from Neutral Antagonists

At the constitutively active mutant Thr³⁷³Lys α₂A‑adrenoceptor co‑expressed with GαoCys³⁵¹Ile protein, (+)-RX 811059 acted as a potent inverse agonist, suppressing basal [³⁵S]GTPγS binding by –52 ± 2% (vs. basal). By contrast, idazoxan displayed partial agonist properties, and atipamezole behaved as a neutral antagonist [1]. The pKᵢ of RX 811059 for the α₂A‑AR aligned with its functional inverse agonist potency (pIC₅₀), confirming that the effect is receptor‑mediated [1].

inverse agonism constitutive activity α₂A‑adrenoceptor

Absence of α₁‑Adrenoceptor Agonist Activity: Advantage Over Idazoxan in Tissue Preparations

Idazoxan exhibits weak partial α₁‑adrenoceptor agonist activity, causing contraction of the rat anococcygeus muscle and pressor responses in pithed rats. Introduction of a 2‑alkoxy substituent (as in ethoxyidazoxan) abolishes this property [1]. The ethoxyidazoxan discriminative cue in rats was not substituted by the α₁‑agonist cirazoline, and the compound is explicitly described as having “negligible affinity for α₁‑adrenoceptors” [2].

α₁‑adrenoceptor partial agonism isolated tissue pharmacology

High‑Value Application Scenarios for Ethoxyidazoxan in Research and Procurement


Deconvolution of α₂‑Adrenoceptor vs. Imidazoline I₂ Receptor Contributions in CNS Studies

When investigating noradrenergic modulation of cognition, mood, or cerebral metabolism, ethoxyidazoxan allows researchers to block α₂‑adrenoceptors without simultaneously engaging imidazoline I₂ sites — a confound inherent to idazoxan. The Schmidt et al. (1999) human PET study exemplifies this application, where ethoxyidazoxan produced a cleaner, dose‑dependent brain metabolic response compared to idazoxan’s variable profile [1].

Drug Discrimination and Behavioural Pharmacology Requiring Pure α₂ Antagonism

Ethoxyidazoxan establishes a robust discriminative stimulus in rats that is mediated exclusively by central α₂‑adrenoceptors, as demonstrated by full substitution with selective α₂ antagonists (fluparoxan, 1‑PP) but not with α₁‑active or peripherally restricted agents [2]. This makes it an ideal training drug for behavioural assays that probe α₂‑specific interoceptive cues.

In‑Vivo Studies of Psychostimulant Abuse Mechanisms

The Jackson et al. (1992) cocaine‑locomotion model directly compared ethoxyidazoxan and idazoxan, showing that ethoxyidazoxan blocks cocaine’s stimulant effects at 3‑fold lower doses [3]. For laboratories examining α₂‑adrenoceptor involvement in psychostimulant action, ethoxyidazoxan offers superior potency and a cleaner pharmacological signal.

Constitutive Receptor Activity and Inverse Agonism Research at α₂A‑Adrenoceptors

Ethoxyidazoxan is one of the few ligands that behaves as a full inverse agonist at constitutively active α₂A‑adrenoceptors (Eₘₐₓ –52 ± 2%), whereas idazoxan is a partial agonist and atipamezole is neutral [4]. This property is essential for studies of receptor activation states and for screening novel α₂ ligands in recombinant systems.

Quote Request

Request a Quote for Ethoxyidazoxan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.